calcium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate
Overview
Description
calcium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate is a highly water-soluble calcium supplement used to treat and prevent hypocalcemia, a condition characterized by low levels of calcium in the blood. This compound is a combination of calcium and glucoheptonate, which enhances its bioavailability and effectiveness in maintaining optimal calcium levels in the body .
Mechanism of Action
Target of Action
Calcium glucoheptonate, also known as NSC 42196, is primarily targeted at maintaining calcium levels in the body . It is used to prevent or treat conditions that may cause hypocalcemia, which is a deficiency of calcium in the bloodstream . The body needs calcium for various functions, including the formation of strong bones, and the proper functioning of the heart, muscles, and nervous system .
Mode of Action
Calcium glucoheptonate works by replenishing the diminished levels of calcium in the body, thereby returning them to normal levels . It is a highly soluble calcium salt, which allows it to be easily absorbed and utilized by the body .
Biochemical Pathways
Calcium glucoheptonate affects the biochemical pathways related to calcium homeostasis. It plays a key role in skeletal structure and function, muscle contraction, and neurotransmission . Bone remodeling, which is maintained through a constant balance between calcium resorption and deposition, is also influenced by this compound .
Pharmacokinetics
The pharmacokinetic properties of calcium glucoheptonate contribute to its bioavailability. As a highly soluble calcium salt, it is readily absorbed in the gastrointestinal tract . The relative oral bioavailability of calcium from calcium glucoheptonate, compared to calcium carbonate, was found to be 92% within 6 hours and 89% within 12 hours after administration .
Result of Action
The administration of calcium glucoheptonate results in increased calcium uptake and proliferation of osteoblast-like MG-63 cells . It also increases the expression of osteogenic markers such as collagen-1, secreted protein acidic and cysteine rich (SPARC), and osteocalcin . These effects contribute to the strengthening of bones and the proper functioning of the heart, muscles, and nervous system .
Action Environment
Environmental factors can influence the action, efficacy, and stability of calcium glucoheptonate. For instance, the bioavailability of calcium glucoheptonate might be influenced by factors such as diet, age, and health status . .
Biochemical Analysis
Biochemical Properties
Calcium glucoheptonate plays a significant role in biochemical reactions. As a calcium supplement, it contributes to the maintenance of normal bone and teeth structure, muscle function, and neurotransmission
Cellular Effects
Calcium glucoheptonate has been observed to have positive effects on osteoblast-like MG-63 cells. It increases cell proliferation and calcium uptake . It also up-regulates the expression of osteocalcin, COL-1, and SPARC genes . These effects suggest that calcium glucoheptonate could play a role in increasing bone mineral density .
Molecular Mechanism
It is known that it increases the expression of osteopontin and osteogenic genes such as collagen-1, secreted protein acidic and cysteine rich (SPARC), and osteocalcin .
Temporal Effects in Laboratory Settings
In a study comparing the relative oral bioavailability of calcium from calcium glucoheptonate to that of calcium carbonate, it was found that the relative oral bioavailability of calcium from calcium glucoheptonate was 92% within 6 hours and 89% within 12 hours after administration .
Dosage Effects in Animal Models
It is generally recommended that mammals receive a dose of 1 g calcium per 50 kg body weight by slow intravenous injection .
Metabolic Pathways
Calcium glucoheptonate is involved in the calcium metabolic pathway. It is used as a supplement to increase calcium levels in the body, which is essential for various physiological functions including bone health and muscle function .
Preparation Methods
Synthetic Routes and Reaction Conditions
calcium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate can be synthesized through the reaction of glucose with hydrocyanic acid, followed by conversion of the resulting nitrile into calcium glucoheptonate using calcium or barium hydrate . Another method involves reacting gluconic acid-delta-lactone with calcium carbonate at elevated temperatures to obtain a calcium glucoheptonate aqueous solution .
Industrial Production Methods
The industrial production of calcium glucoheptonate typically involves the use of high-purity reagents to ensure the final product is free from contaminants. The process includes steps such as crystallization, filtration, and drying to obtain a high-purity calcium glucoheptonate suitable for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
calcium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate primarily undergoes complexation reactions due to the presence of multiple hydroxyl groups in the glucoheptonate moiety. These reactions involve the formation of stable complexes with metal ions.
Common Reagents and Conditions
Common reagents used in the synthesis and reactions of calcium glucoheptonate include calcium carbonate, gluconic acid-delta-lactone, and hydrocyanic acid. The reactions are typically carried out under controlled temperature and pH conditions to ensure high yield and purity .
Major Products Formed
The major product formed from the synthesis of calcium glucoheptonate is the calcium salt of glucoheptonic acid. This compound is highly soluble in water and is used in various pharmaceutical and industrial applications .
Scientific Research Applications
calcium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and as a source of calcium ions in analytical chemistry.
Medicine: Used to treat hypocalcemia, magnesium toxicity, and hydrofluoric acid burns.
Comparison with Similar Compounds
Similar Compounds
- Calcium gluconate
- Calcium carbonate
- Calcium citrate
Comparison
calcium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate has superior solubility and bioavailability compared to other calcium supplements like calcium carbonate and calcium citrate. This makes it more effective in restoring and maintaining optimal calcium levels in the body. Additionally, its unique properties make it suitable for a wide range of applications in pharmaceuticals, food additives, and chemical industries .
Properties
Key on ui mechanism of action |
Calcium gluceptate replenishes the deminished levels of calcium in the body, returning them to normal levels. |
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CAS No. |
17140-60-2 |
Molecular Formula |
C14H26CaO16 |
Molecular Weight |
490.42 g/mol |
IUPAC Name |
calcium;(2R,3R,4S,5R,6R)-2,3,4,5,6,7-hexahydroxyheptanoate |
InChI |
InChI=1S/2C7H14O8.Ca/c2*8-1-2(9)3(10)4(11)5(12)6(13)7(14)15;/h2*2-6,8-13H,1H2,(H,14,15);/q;;+2/p-2/t2*2-,3-,4+,5-,6-;/m11./s1 |
InChI Key |
FATUQANACHZLRT-XBQZYUPDSA-L |
SMILES |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Ca+2] |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.C([C@H]([C@H]([C@@H]([C@H]([C@H](C(=O)[O-])O)O)O)O)O)O.[Ca+2] |
Canonical SMILES |
C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.C(C(C(C(C(C(C(=O)[O-])O)O)O)O)O)O.[Ca+2] |
Key on ui other cas no. |
17140-60-2 |
Related CAS |
87-74-1 (Parent) |
solubility |
Soluble |
Synonyms |
alpha-glucoheptonic acid alpha-glucoheptonic acid, calcium salt (2:1) alpha-glucoheptonic acid, calcium salt (2:1), heptahydrate alpha-glucoheptonic acid, magnesium salt (2:1) alpha-glucoheptonic acid, potassium salt alpha-glucoheptonic acid, sodium salt calcium gluceptate calcium glucoheptonate copper glucoheptonate glucoheptonate glucoheptonic acid |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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